molecular formula C11H12O2 B181676 1,2,3,4-Tetrahydro-2-naphthoic acid CAS No. 53440-12-3

1,2,3,4-Tetrahydro-2-naphthoic acid

Cat. No. B181676
CAS RN: 53440-12-3
M. Wt: 176.21 g/mol
InChI Key: NTAGXJQHJQUOOA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-naphthoic acid, also known as Tetralin-2-carboxylic acid, is a chemical compound with the empirical formula C11H12O2 . It has a molecular weight of 176.21 . This compound is used as a reagent in the organic synthesis of several compounds, including N-acyl-5-methyl-3 (2H)-isoxazolone derivatives, which show high potential as fungicides .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-2-naphthoic acid is represented by the SMILES string OC(=O)C1CCc2ccccc2C1 . This indicates that the compound consists of a carboxylic acid group attached to a tetralin (saturated naphthalene) structure.


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydro-2-naphthoic acid is a liquid at room temperature . It has a melting point of 93-96 °C .

Scientific Research Applications

1. Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons

  • Summary of the Application : This compound is involved in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), which are significant contaminants of groundwater . The degradation of PAHs has been demonstrated under various conditions, including nitrate, ferric iron, sulfate, and methanogenic conditions .
  • Methods of Application or Experimental Procedures : The biochemical degradation pathways were studied with naphthalene-degrading pure and enrichment cultures . Naphthalene is activated by addition of a C1-unit to generate 2-naphthoic acid, whereas methylnaphthalene is activated by addition of fumarate to the methyl group and further degraded to 2-naphthoic acid . In the central 2-naphthoic acid degradation pathway, the ring system is reduced prior to ring cleavage generating 5,6,7,8-tetrahydro-2-naphthoic acid .
  • Results or Outcomes : The ring cleavage produces metabolites such as 2-carboxycyclohexylacetic acid indicating that further degradation goes via cyclohexane derivatives and not via aromatic compounds . Detection of specific metabolites of anaerobic PAH degradation such as naphthyl-2-methylsuccinate indicated anaerobic degradation of 2-methylnaphthalene in situ whereas 2-naphthoic acid was indicative of naphthalene and 2-methylnaphthalene degradation .

2. Construction of Sterically Constrained Protein Turn Models

  • Summary of the Application : Tetrahydronaphthoic acid is used for the construction of sterically constrained protein turn models .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

3. Organic Synthesis

  • Summary of the Application : This compound is used as an important raw material and intermediate in organic synthesis .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

4. Production of Protease Inhibitors

  • Summary of the Application : Tetrahydronaphthalene-1-carboxylic acid, a reagent used to produce protease inhibitors, is a derivative of 1,2,3,4-Tetrahydro-2-naphthoic acid .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAGXJQHJQUOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871425
Record name 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-2-naphthoic acid

CAS RN

53440-12-3
Record name 1,2,3,4-Tetrahydro-2-naphthoic acid
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Record name 1,2,3,4-Tetrahydro-2-naphthoic acid
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Record name 53440-12-3
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Record name 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
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Record name 1,2,3,4-tetrahydro-2-naphthoic acid
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Synthesis routes and methods

Procedure details

The thus obtained 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid (22) is hydrogenated in the presence of metal sodium in a solvent such as 1,2-diethoxyethane to obtain 6-[4'-alkoxy-4-biphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid (23). Finally, the resulting 6-[4'-alkoxy-4-biphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid (23) is reacted with an alcohol (24) having an asymmetric carbon in the presence of 4-N,N-dimethylaminoprydine, whereby the above-mentioned carboxylate compound (25) represented by the formula (II), in which x is --CH2CH2 --, may be obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
Y Kim, YJ You, NH Nam, BZ Ahn - Archives of pharmacal research, 2002 - Springer
Dibenzyl-g-butyrolactone and 1,2,3,4-tetrahydro-2-naphthoic acid γ(TNL) derivatives were synthesized and evaluated for cytotoxic activity against some cancer cell lines. It was found …
Number of citations: 4 link.springer.com
NH Kawahata, M Goodman - Tetrahedron letters, 1999 - Elsevier
The synthesis of orthogonally protected β-amino acid 3-tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthoic acid benzyl ester (Boc-βAtc-OBn) is described. The route to these …
Number of citations: 18 www.sciencedirect.com
RD Haworth, B Jones, YM Way - Journal of the Chemical Society …, 1943 - pubs.rsc.org
… C,,H,,O, requires C, 70.6; H, 5-9y0), and cyclised in the presence of anhydrous aluminium chloride to give a 52% yield of 4-keto-6-methyl-1 : 2 : 3 : 4-tetrahydro-2-naphthoic acid, which …
Number of citations: 29 pubs.rsc.org
DW Johnson, LN Mander - Australian Journal of Chemistry, 1978 - CSIRO Publishing
5,8-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one was converted into diazomethyl 5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthyl ketone (10) which, when treated with trifluoroacetic acid …
Number of citations: 14 www.publish.csiro.au
Z Horii, T Sakai, Y Tamura - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
Esterification of the cis-acid (Ia) and trans-acid (Ib) with ethanol and sulfuric acid produced an oily cis-ester (Va) and trans-ester (Vb) of mp 62.5, respectively. Bromination with bromine …
Number of citations: 1 www.jstage.jst.go.jp
WF Beech, N Legg - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… of 4-keto-1 : 2 : 3 : 4-tetrahydro-2-naphthoic acid (111 ; li = H)… -4-keto-1 : 2 : 3 : 4-tetrahydro-2-naphthoic acid in which the … 4-keto-1 : 2 : 3 : 4-tetrahydro-2-naphthoic acid, being obtained…
Number of citations: 2 pubs.rsc.org
E Annweiler, W Michaelis… - Applied and …, 2002 - Am Soc Microbiol
Anaerobic degradation of naphthalene, 2-methylnaphthalene, and tetralin (1,2,3,4-tetrahydronaphthalene) was investigated with a sulfate-reducing enrichment culture obtained from a …
Number of citations: 189 journals.asm.org
EL ELIEL, TE HOOVER - The Journal of Organic Chemistry, 1959 - ACS Publications
The Birch reduction of 2-naphthoic acid and its 1-and 3-methoxy derivative gives mainly l, 2, 3, 4-tetrahydro-2-naphthoic acid or 1, 2, 3, 4, 5, 8-hexahydronaphthoic acid, depending on …
Number of citations: 17 pubs.acs.org
T Yanagi, K Kikuchi, H Takeuchi, T Ishikawa… - Chemical and …, 2001 - jstage.jst.go.jp
We describe the practical synthetic route for (2S)-7-methoxy-1, 2, 3, 4-tetrahydro-2-naphthylamine [(2S)-2-amino-7-methoxytetraline;(S)-AMT].(2R)-2-(3-Methoxybenzyl) succinic acid [(R…
Number of citations: 10 www.jstage.jst.go.jp
CC Price, W Kaplan - Journal of the American Chemical Society, 1944 - ACS Publications
Vinylbenzyl dj-butyl ether, an optically active styrene derivative, has been prepared and polymerized. The rotation change during polymerization is not great and accurate kinetic studies …
Number of citations: 2 pubs.acs.org

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